molecular formula C23H31NO B14681497 (E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine CAS No. 39777-06-5

(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine

Katalognummer: B14681497
CAS-Nummer: 39777-06-5
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: DTVJFUQKENMJGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine is an organic compound with the molecular formula C23H31NO It is characterized by the presence of a methanimine group attached to a phenyl ring substituted with pentyloxy and pentyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine typically involves the condensation of 4-pentyloxybenzaldehyde with 4-pentylaniline under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of (E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-pentoxyphenyl)-N-(4-pentylphenyl)methanimine
  • 4-pentyloxybenzaldehyde
  • 4-pentylaniline

Uniqueness

(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine is unique due to its specific substitution pattern and the presence of both pentyloxy and pentyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

39777-06-5

Molekularformel

C23H31NO

Molekulargewicht

337.5 g/mol

IUPAC-Name

1-(4-pentoxyphenyl)-N-(4-pentylphenyl)methanimine

InChI

InChI=1S/C23H31NO/c1-3-5-7-9-20-10-14-22(15-11-20)24-19-21-12-16-23(17-13-21)25-18-8-6-4-2/h10-17,19H,3-9,18H2,1-2H3

InChI-Schlüssel

DTVJFUQKENMJGG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.